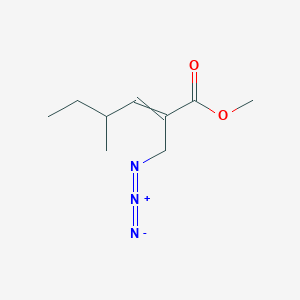
Methyl 2-(azidomethyl)-4-methylhex-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(azidomethyl)-4-methylhex-2-enoate is an organic compound that belongs to the class of azido esters Azido esters are known for their high reactivity due to the presence of the azide group, which makes them valuable intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-4-methylhex-2-enoate typically involves the reaction of an appropriate alkene with an azidomethylating agent. One common method is the azidomethylation of 4-methylhex-2-enoic acid methyl ester using sodium azide and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling azides. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 2-(azidomethyl)-4-methylhex-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazoles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
科学研究应用
Methyl 2-(azidomethyl)-4-methylhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of polymers and materials with enhanced properties.
作用机制
The mechanism of action of Methyl 2-(azidomethyl)-4-methylhex-2-enoate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, such as click chemistry, where the azide group reacts with alkynes to form triazoles under mild conditions.
相似化合物的比较
Similar Compounds
- Methyl 2-(azidomethyl)-4-methylhexanoate
- Methyl 2-(azidomethyl)-4-methylpent-2-enoate
- Methyl 2-(azidomethyl)-4-methylbut-2-enoate
Uniqueness
Methyl 2-(azidomethyl)-4-methylhex-2-enoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the ester moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
CAS 编号 |
918156-01-1 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
methyl 2-(azidomethyl)-4-methylhex-2-enoate |
InChI |
InChI=1S/C9H15N3O2/c1-4-7(2)5-8(6-11-12-10)9(13)14-3/h5,7H,4,6H2,1-3H3 |
InChI 键 |
FCIHYLFJNQRMSP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C=C(CN=[N+]=[N-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


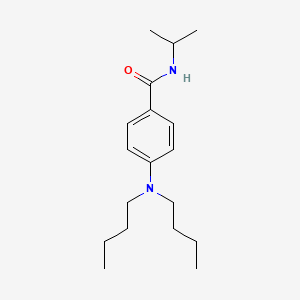

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
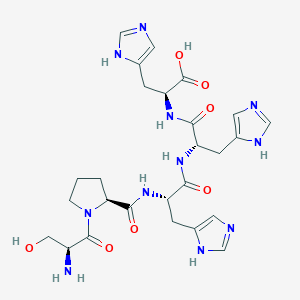
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
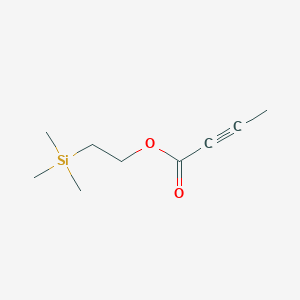
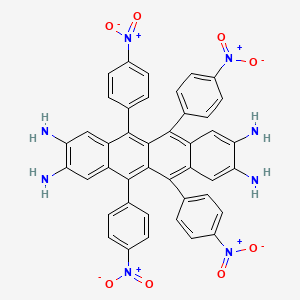
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
